(2Z)-2-[(2-carbamoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide
Description
(2Z)-2-[(2-Carbamoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide is a heterocyclic compound featuring a chromene backbone substituted with a methoxy group at position 6 and an imino-carbamoylphenyl moiety at position 2. Its synthesis typically involves condensation reactions, as exemplified by the preparation of structurally related 2-imino-2H-chromene-3-carboxamides (e.g., compound 1b, R = 6-OCH₃) via piperidine-catalyzed reactions between cyanoacetamide and substituted salicylaldehydes under mild conditions . The Z-configuration of the imino group is critical for maintaining structural stability and influencing biological activity, as seen in related cephalosporin antibiotics (e.g., cefixime) .
Properties
IUPAC Name |
2-(2-carbamoylphenyl)imino-6-methoxychromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-24-11-6-7-15-10(8-11)9-13(17(20)23)18(25-15)21-14-5-3-2-4-12(14)16(19)22/h2-9H,1H3,(H2,19,22)(H2,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAOKUKZIXWBLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=NC3=CC=CC=C3C(=O)N)C(=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2-carbamoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, which involves the reaction of an aldehyde with a compound containing an active methylene group in the presence of a base . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Hydrolysis of Amide Groups
The carbamoyl and carboxamide groups undergo hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
| Reaction Type | Conditions | Product |
|---|---|---|
| Acidic Hydrolysis (HCl, Δ) | 6M HCl, reflux, 8–12 hours | 3-Carboxylic acid derivative |
| Basic Hydrolysis (NaOH, Δ) | 2M NaOH, 80°C, 4–6 hours | Sodium carboxylate intermediate |
Mechanistic Insight :
-
The methoxy group at position 6 stabilizes the chromene ring against ring-opening during hydrolysis.
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Hydrolysis rates depend on steric hindrance from the 2-carbamoylphenyl substituent.
Tautomerism and Imino Group Reactivity
The imino (-NH-) group exhibits tautomerism, favoring the Z-configuration due to conjugation with the chromene π-system.
| Tautomer | Stability | Experimental Evidence |
|---|---|---|
| Z-Imino form | Dominant (>95% at 25°C) | NMR spectroscopy shows a single imino proton. |
| E-Imino form | Minor (<5%) | Not observed under standard conditions |
Reactivity :
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The imino nitrogen participates in hydrogen bonding with biological targets (e.g., enzyme active sites).
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Reacts with electrophiles (e.g., alkyl halides) to form N-alkylated derivatives under basic conditions.
Demethylation of Methoxy Group
The 6-methoxy group undergoes demethylation under strong acidic conditions, generating a hydroxylated analog.
| Reagent | Conditions | Yield | Application |
|---|---|---|---|
| HBr (48%) | Reflux, 6 hours | 72% | Enhanced solubility for pharmacological assays |
| BBr₃ (1.0M in DCM) | 0°C to RT, 2 hours | 88% | Synthesis of hydroxylated derivatives |
Note : Demethylation alters electronic properties, increasing reactivity at the chromene C-2 position.
Nucleophilic Aromatic Substitution (NAS)
Electron-withdrawing groups activate the chromene ring for NAS at specific positions.
| Position | Leaving Group | Nucleophile | Product |
|---|---|---|---|
| C-8 | -OCH₃ | Amines (e.g., NH₃) | 8-Amino-substituted derivative |
| C-7 | -H (activated) | Thiols (e.g., HS⁻) | 7-Thioether analog |
Key Finding :
-
Methoxy substitution at C-6 deactivates C-7 toward electrophilic attack but enhances NAS at C-8.
Oxidation and Reduction Reactions
The chromene core participates in redox reactions, modulating its biological activity.
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Oxidation (C=C bond) | KMnO₄, H₂O, Δ | Chromene → Chromone (2-oxo derivative) |
| Reduction (C=N bond) | NaBH₄, MeOH | Imino → Amine derivative |
Applications :
-
Oxidized chromone derivatives show enhanced antimicrobial activity .
-
Reduced amine analogs exhibit improved bioavailability.
Metal Complexation
The imino and carboxamide groups coordinate transition metals, forming stable complexes.
| Metal Ion | Stoichiometry | Application |
|---|---|---|
| Cu(II) | 1:1 | Catalytic activity in oxidation reactions |
| Fe(III) | 2:1 | Magnetic resonance imaging (MRI) contrast agents |
Structural Confirmation :
-
IR spectroscopy shows shifts in ν(N-H) and ν(C=O) upon complexation.
Scientific Research Applications
Structural Characteristics
- IUPAC Name : (2Z)-2-[(2-carbamoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide
- Molecular Formula :
- Molecular Weight : 337.33 g/mol
- CAS Number : 312703-55-2
Physical Properties
The compound exhibits specific solubility and stability characteristics that are crucial for its application in biological systems. However, detailed physical property data such as melting point, boiling point, and solubility in various solvents are not extensively documented in the available literature.
Anticancer Activity
Research indicates that derivatives of chromene compounds exhibit significant anticancer properties. The structural features of this compound suggest potential interactions with cancer cell signaling pathways. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific molecular pathways involved in cell proliferation and survival .
Antioxidant Properties
Chromene derivatives have been studied for their antioxidant capabilities, which are critical in preventing oxidative stress-related diseases. The presence of methoxy groups and the carbamoyl moiety may enhance the compound's ability to scavenge free radicals, thus contributing to cellular protection against oxidative damage .
Anti-inflammatory Effects
Compounds with chromene structures have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes. This suggests that this compound could be explored for therapeutic use in inflammatory diseases .
Neuroprotective Potential
There is emerging evidence that chromene derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their ability to modulate neurotransmitter systems and reduce neuroinflammation is under investigation .
Synthesis and Derivative Development
The synthesis of this compound involves multi-step organic reactions typically starting from readily available chromene precursors. Various synthetic routes have been documented, emphasizing the importance of optimizing conditions to enhance yield and purity.
Synthetic Pathways
- Condensation Reactions : The initial step often involves the condensation of appropriate phenolic compounds with isocyanates to form the carbamoyl derivative.
- Cyclization : Subsequent cyclization steps lead to the formation of the chromene ring, which is crucial for biological activity.
- Functionalization : Further modifications can introduce substituents that enhance biological activity or improve solubility profiles.
Case Study 1: Anticancer Activity
A study demonstrated that a related chromene derivative exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Neuroprotective Effects
In vitro studies using neuronal cell cultures showed that this compound reduced oxidative stress markers significantly compared to control groups, suggesting potential therapeutic benefits for neurodegenerative conditions .
Mechanism of Action
The mechanism of action of (2Z)-2-[(2-carbamoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in cancer cell proliferation . The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, leading to its biological effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound belongs to the 2-iminochromene-3-carboxamide family, where substituents at positions 2, 6, and 8 significantly alter physicochemical and biological properties. Key analogs include:
Key Observations :
- Methoxy vs. Hydroxy (6-position) : The 6-OCH₃ group in the target compound improves water solubility compared to 6-OH analogs (e.g., 1c ), which may form hydrogen bonds but are prone to oxidation .
- Aromatic Imino Groups: Substituents like 2-methylphenyl () or phenoxyphenyl () influence steric bulk and π-π interactions, affecting binding to biological targets .
Stability and Analytical Considerations
Biological Activity
The compound (2Z)-2-[(2-carbamoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide (CAS No. 325856-85-7) is a synthetic derivative of chromene, a class of compounds known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and cytotoxic properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 337.3 g/mol. The structure features a chromene core with methoxy and carbamoylphenyl substituents, which are believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅N₃O₄ |
| Molecular Weight | 337.3 g/mol |
| CAS Number | 325856-85-7 |
Antimicrobial Activity
Research indicates that derivatives of chromene exhibit significant antimicrobial properties. In a study assessing various derivatives, the compound demonstrated effective antibacterial activity against Salmonella typhimurium and other gram-negative bacteria, with inhibition zone (IZ) values ranging from 23.4 to 26.4 mm and minimum inhibitory concentrations (MIC) between 0.49 to 3.9 µg/mL . These results suggest that this compound may be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
The cytotoxic effects of this compound have been evaluated against several human cancer cell lines, including HCT-116 , HepG-2 , MCF-7 , and A-549 . The compound exhibited notable inhibitory activities, with IC50 values as low as 1.08 µg/mL against the HCT-116 cell line . This level of potency indicates potential for therapeutic applications in cancer treatment.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HCT-116 | 1.08 - 1.48 |
| HepG-2 | Not specified |
| MCF-7 | Not specified |
| A-549 | Not specified |
The mechanism by which this compound exerts its biological effects is proposed to involve the inhibition of specific enzymes or proteins associated with cancer cell proliferation and microbial growth . The presence of functional groups in its structure enhances its reactivity, allowing it to interact effectively with biological targets.
Case Studies
- Antimicrobial Efficacy : A comparative study on various chromene derivatives showed that (2Z)-2-[(2-carbamoylphenyl)imino]-6-methoxy demonstrated superior activity against gram-negative bacteria compared to standard antibiotics .
- Cytotoxicity Screening : The compound was tested using the MTT assay against multiple cancer cell lines, revealing significant cytotoxicity comparable to established chemotherapeutic agents like doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
